1-Methoxynaphthalene

Vue d'ensemble

Description

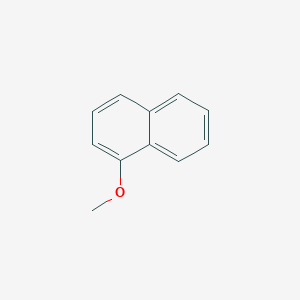

Le 1-méthoxynaphtalène, également connu sous le nom de méthyl 1-naphtyl éther, est un composé organique de formule moléculaire C₁₁H₁₀O. Il s'agit d'un dérivé du naphtalène où un groupe méthoxy est attaché au premier atome de carbone du cycle naphtalène. Ce composé est un liquide clair, jaune clair à brun, connu pour son utilisation dans diverses réactions chimiques et applications industrielles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le 1-méthoxynaphtalène peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 1-naphtol avec le sulfate de diméthyle en présence d'une base telle que l'hydroxyde de sodium. Cette réaction se produit généralement sous reflux .

Méthodes de Production Industrielle : Une autre méthode industrielle implique la dissolution du 1-naphtol dans une solution alcaline diluée, l'ajout d'une petite quantité d'un catalyseur de transfert de phase, puis l'ajout lent de carbonate de diméthyle. Le mélange réactionnel est chauffé à 60-85°C et maintenu pendant 3-6 heures. Le produit est ensuite isolé par distillation sous vide .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-méthoxynaphtalène subit diverses réactions chimiques, notamment:

Oxydation : Il peut être oxydé pour former la 1-naphtoquinone.

Réduction : Il peut être réduit pour former le 1-méthylnaphtalène.

Substitution : Il peut subir des réactions de substitution électrophile, telles que la nitration et la sulfonation.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Des réactifs tels que l'acide nitrique pour la nitration et l'acide sulfurique pour la sulfonation sont couramment utilisés.

Produits Majeurs :

Oxydation : 1-Naphtoquinone

Réduction : 1-Méthylnaphtalène

Substitution : Nitro-1-méthoxynaphtalène, Sulfo-1-méthoxynaphtalène.

Applications De Recherche Scientifique

Biocatalytic Applications

1-Methoxynaphthalene serves as a substrate in biocatalytic processes, particularly in the synthesis of hydroxylated compounds. Research indicates that it can be converted into several biologically relevant products using engineered E. coli strains. For instance, in a study, this compound was transformed into various hydroxylated derivatives, including:

- A-1 : Proposed structure is 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol.

- A-2 : Identified as 5-methoxynaphthalen-1-ol.

- A-3 : Identified as 1-methoxynaphthalen-2-ol.

These compounds were characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, highlighting the utility of this compound in producing valuable chemical intermediates through biotransformation techniques .

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing various naphthalene derivatives. It has been employed in the production of prenyl naphthalen-ols via combinational bioconversion processes involving specific dioxygenases and prenyltransferases. This approach demonstrates the compound's versatility as a building block for generating complex organic molecules with potential biological activity .

Environmental Studies

The compound has also been investigated for its environmental implications, particularly concerning its degradation and transformation in microbial systems. Studies have shown that this compound can undergo microbial biotransformation, contributing to our understanding of pollutant degradation pathways and the role of microorganisms in environmental remediation .

Chromosomal Aberration Studies

Research indicates that this compound can induce structural chromosomal aberrations in cultured cells when exposed to metabolic activation systems. This finding is significant for toxicological studies, providing insights into the potential genotoxic effects of naphthalene derivatives and their implications for human health and safety .

Rotational Isomer Studies

Recent studies using supersonic jet expansion techniques have identified two rotational isomers of this compound. Understanding these isomers contributes to the broader knowledge of molecular behavior under different physical conditions and can influence the design of new materials and chemical processes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-methoxynaphthalene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes such as cytochrome c peroxidase, leading to the formation of reactive oxygen species. These reactive species can then participate in various biochemical reactions, including the oxidation of other substrates .

Comparaison Avec Des Composés Similaires

2-Methoxynaphthalene: An isomer of 1-methoxynaphthalene with the methoxy group attached to the second carbon atom.

1-Naphthol: The parent compound of this compound, with a hydroxyl group instead of a methoxy group.

1-Methylnaphthalene: A reduced form of this compound with a methyl group instead of a methoxy group

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications. Its methoxy group provides distinct reactivity compared to its isomers and related compounds .

Activité Biologique

1-Methoxynaphthalene (1-MN) is an organic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound, with the molecular formula C11H10O, is a derivative of naphthalene characterized by a methoxy group at the 1-position. Its structure can be represented as follows:

- Molecular Weight : 174.2 g/mol

- Melting Point : 70-73 °C

- LogP : 3.318 at 25 °C

- Solubility : Insoluble in water

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that 1-MN possesses antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that 1-MN could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays. For instance, it demonstrated a high capacity to scavenge free radicals in DPPH and ABTS assays, indicating its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The antioxidant properties are attributed to the electron-donating ability of the methoxy group, enhancing its reactivity with free radicals.

Anticancer Activity

Recent studies have explored the anticancer potential of 1-MN. In vitro assays on human breast cancer cell lines (MCF-7) revealed that it induces apoptosis and inhibits cell proliferation through mechanisms involving tubulin polymerization disruption.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with 1-MN.

- Cell Proliferation Inhibition : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 40 µM.

Mechanistic Insights

The biological activities of 1-MN can be attributed to its interaction with various cellular pathways:

- Cell Cycle Regulation : Studies indicate that 1-MN affects the G2/M phase transition, leading to cell cycle arrest.

- Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK and NF-κB, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in BMC Biochemistry investigated the peroxygenase activity of cytochrome c peroxidase using this compound as a substrate. The results indicated that enzymatic hydroxylation of 1-MN could lead to novel derivatives with enhanced biological activities, highlighting its utility in drug design .

Case Study 2: Anticancer Research

In another study focused on naphthalene derivatives, researchers synthesized a series of pyrazole-naphthalene compounds, including derivatives based on 1-MN. These compounds were evaluated for their anticancer activity against MCF-7 cells, showing promising results in inhibiting tubulin polymerization and inducing apoptosis .

Propriétés

IUPAC Name |

1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMUGNMMFTYOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062263 | |

| Record name | 1-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-69-5 | |

| Record name | 1-Methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1-methoxynaphthalene is C11H10O, and its molecular weight is 158.20 g/mol.

ANone: this compound exhibits characteristic peaks in various spectroscopic techniques. In FTIR and FT-Raman spectra, characteristic vibrational modes are observed, aiding in structural analysis. [] 13C NMR spectroscopy provides detailed information about the carbon framework, allowing for complete signal assignment and analysis of substituent effects on chemical shifts. [] UV laser spectroscopy studies have revealed two rotational isomers of this compound, the more stable trans planar conformation and a higher-energy conformer with a perpendicular methoxy group. []

ANone: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density influences the reactivity of this compound in various reactions, such as electrophilic aromatic substitution and reactions with electrophiles. [, ] For example, bromination of this compound using a non-heme-type bromoperoxidase from Corallina pilulifera resulted in the formation of 1-methoxy-4-bromonaphthalene, highlighting the directing influence of the methoxy group. []

ANone: The photochemical reaction of this compound with tetranitromethane involves the formation of a triad of species: the aromatic radical cation, trinitromethanide ion, and nitrogen dioxide. [, ] The reaction pathway is significantly affected by the solvent. In polar solvents like methanol and acetonitrile, electron transfer leads to aromatic substitution products. In contrast, in nonpolar solvents like benzene, an exciplex-mediated [2+2] cycloaddition occurs, followed by photoinduced rearrangement. []

ANone: this compound undergoes direct manganation with the synergic base sodium monoalkyl-bisamidomanganate [(tmeda)Na(tmp)(CH2SiMe3)Mn(tmp)] (1). [] This reaction produces the ortho-manganated naphthyl product [(tmeda)Na(tmp){2-(1-MeOC10H6)}Mn(CH2SiMe3)] (4) in 65% yield. The crystal structure of 4 reveals an interesting 5,6,7,8-tetrahydrophenanthrene-like metallacyclic motif due to the interaction between sodium and the methoxy substituent. []

ANone: this compound can act as an electron-transfer photosensitizer in organic reactions. For instance, it facilitates the reductive cycloreversion of oxetanes through photoinduced electron transfer. [] Specifically, it enables the cleavage of the bicyclic oxetanes formed from the photocycloaddition of aromatic aldehydes to 2,3-dihydrofuran. This process, termed "photo-photo metathesis," highlights the versatility of this compound in influencing both cycloaddition and cycloreversion through photochemical pathways. []

ANone: this compound has been successfully employed as a non-halogenated solvent additive in the fabrication of polymer solar cells using PTNT as a donor and PC71BM as an acceptor material. [] Devices processed from o-xylene/1-methoxynaphthalene blends exhibit a notable improvement in power conversion efficiency compared to those processed with halogenated solvent additives like DIO and CN, reaching efficiencies of over 6%. []

ANone: The biotransformation of this compound by Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster (phdABCD) leads to the formation of 8-methoxy-2-naphthol and 8-methoxy-1,2-dihydro-1,2-naphthalenediol. [] This biotransformation pathway highlights the potential of microbial systems in the degradation and detoxification of aromatic compounds like this compound.

ANone: Various analytical techniques are used to characterize and study this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule. [, , ]

- Infrared (IR) and Raman Spectroscopy: Reveals vibrational modes and functional group analysis. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions and conjugation. [, , , , ]

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. []

- High Performance Liquid Chromatography (HPLC): Separates and quantifies this compound in mixtures. []

- Laser Flash Photolysis (LFP): Studies transient species and reaction kinetics in photochemical reactions. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes radical species formed in photochemical reactions. []

ANone: Beyond the aforementioned areas, research on this compound extends to:

- Excimer Formation: Studies have investigated the formation of excimers (excited dimers) in jet-cooled clusters and dimers of this compound, providing insights into its excited-state dynamics and intermolecular interactions. [, ]

- Photochemical Reactions with Other Substrates: The photochemical reactivity of this compound has been explored with various substrates beyond tetranitromethane, including acrylonitrile, revealing interesting cycloaddition and rearrangement pathways. []

- Synthesis of Complex Molecules: this compound serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-(1-adamantyl)-1-methoxynaphthalene, showcasing its utility in constructing more complex molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.